molecular formula C21H21ClN2O2 B6515609 ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 950266-39-4

ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B6515609
CAS No.: 950266-39-4
M. Wt: 368.9 g/mol
InChI Key: HACNVPLKGMTTEG-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, an ethyl ester group at position 2, and a 4-isopropylphenylamino moiety at position 4. Quinoline scaffolds are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties .

Properties

IUPAC Name

ethyl 6-chloro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-4-26-21(25)20-12-19(17-11-15(22)7-10-18(17)24-20)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACNVPLKGMTTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro group at the 6-position.

    Amination: The chlorinated quinoline is reacted with 4-(propan-2-yl)aniline under basic conditions to form the desired aminoquinoline derivative.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinoline compounds.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death in pathogenic organisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at Position 2

The ethyl ester group at position 2 in the target compound distinguishes it from derivatives with alternative substituents:

  • Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (): Features a methoxy group at position 6 and a phenyl group at position 2.
  • Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): Substitutes the ethyl ester with a styryl group, introducing π-conjugation that may improve fluorescence properties for imaging applications .

Key Insight : Position 2 ester groups (e.g., ethyl or methyl) generally improve bioavailability compared to bulky aryl substituents, which may hinder membrane permeability .

Substituent Effects at Position 4

The 4-isopropylphenylamino group in the target compound contrasts with other functional groups:

  • 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (): Replaces the amino group with a carboxylic acid, reducing lipophilicity (logP ~2.5 vs. ~3.8 for the target compound) and altering hydrogen-bonding capacity .
  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (): A phenyl group at position 4 and a carboxylate at position 3. This derivative exhibits anti-tuberculosis activity, suggesting that positional changes in substituents significantly influence biological targeting .

Key Insight: Amino groups at position 4 enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, whereas carboxylic acids may limit cellular uptake due to ionization at physiological pH .

Halogen Substituents at Position 6

The chloro group at position 6 is a common feature in bioactive quinolines:

  • 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (): Retains the chloro group but lacks the amino moiety, resulting in lower solubility (reported solubility in DMSO only) .

Key Insight : Chlorine at position 6 balances electronic effects (electron-withdrawing) and steric requirements, optimizing interactions in hydrophobic binding pockets .

Crystallographic and Physicochemical Properties

Crystal structure analyses reveal conformational differences:

  • Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate (): Exhibits intramolecular C–H⋯O interactions and π-π stacking (3.766 Å), stabilizing the crystal lattice .

Key Insight: Bulky substituents (e.g., isopropylphenylamino) may disrupt crystallinity, complicating formulation processes compared to simpler analogs .

Biological Activity

Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN2O2
  • Molecular Weight : 340.8 g/mol
  • CAS Number : 950266-39-4

The compound features a quinoline core with a chloro substituent and an isopropyl phenyl amino group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Utilizing the Skraup synthesis method.
  • Chlorination : Introducing the chloro group using phosphorus pentachloride.
  • Amination : Reacting with 4-(propan-2-yl)aniline under basic conditions.
  • Esterification : Converting the carboxylic acid group to an ester using ethanol in the presence of a catalyst.

Antimicrobial and Antimalarial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial and antimalarial activities:

  • Antimalarial Activity : Similar quinoline derivatives have shown potent antimalarial effects, with IC50 values ranging from 13.2 to 45.5 nM against chloroquine-resistant strains of Plasmodium falciparum . The primary mechanism involves inhibiting hemozoin formation, crucial for the parasite's survival.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cell lines, including VERO cells. Understanding its selectivity and toxicity profile is essential for assessing its therapeutic potential.

CompoundCell LineIC50 (µM)
This compoundVEROTBD
ChloroquineK1 (resistant)45.5
Hydroxychloroquine3D7 (sensitive)TBD

The biological activity of this compound is thought to involve:

  • Targeting Enzymes/Receptors : The compound may interact with enzymes involved in DNA synthesis or protein function.
  • Metabolic Pathway Interference : It could disrupt metabolic pathways, leading to inhibited cell growth or induced cell death in pathogenic organisms or cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other quinoline derivatives:

Compound NameStructureBiological Activity
ChloroquineChloroquineAntimalarial
HydroxychloroquineHydroxychloroquineAntimalarial, autoimmune diseases
Quinoline N-OxidesVariesAntimicrobial

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in treating infectious diseases:

  • A study demonstrated that novel aminoquinoline derivatives exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μM .
  • Another investigation focused on the structure–activity relationship (SAR), revealing that specific substitutions on the quinoline core significantly enhance biological activity against various pathogens .

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